

Application Note: APA Amoxicillin Amide (EP Impurity L) Reference Standard

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: APA Amoxicillin Amide

Cat. No.: B1157693

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[High-Performance Liquid Chromatography \(HPLC\) Protocol for Impurity Profiling\[1\]](#)

Executive Summary

APA Amoxicillin Amide (Chemical Name: N-(Penicillan-6-yl) amoxicillinamide) is a critical process-related impurity and degradation product in the manufacturing of Amoxicillin.[1] Designated as EP Impurity L and USP Related Compound L, this reference standard is essential for establishing the purity profile of Amoxicillin Active Pharmaceutical Ingredients (APIs) and finished dosage forms.[1]

This guide provides a validated technical framework for the identification, quantification, and control of **APA Amoxicillin Amide**. [1] It addresses the specific challenges associated with its detection, including its structural similarity to other penicilloic acid derivatives and its hygroscopic nature.[1]

Chemical Characterization & Technical Specifications

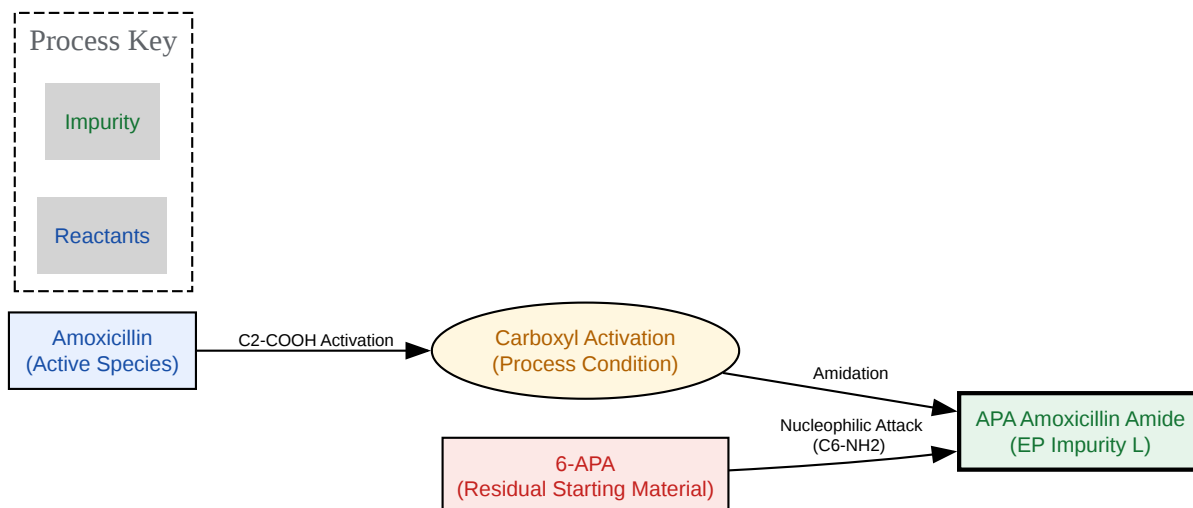
Understanding the physicochemical properties of the reference standard is a prerequisite for accurate analytical method development.[1]

Property	Specification
Common Name	APA Amoxicillin Amide
Pharmacopeial Designation	EP Impurity L; USP Related Compound L
CAS Number	1789703-32-7
Chemical Structure	Dimer formed by the amidation of the C2-carboxyl group of Amoxicillin with the C6-amino group of 6-Aminopenicillanic Acid (6-APA). [1] [2] [3]
Molecular Formula	C ₂₄ H ₂₉ N ₅ O ₇ S ₂
Molecular Weight	563.65 g/mol
Solubility	Soluble in Methanol; Slightly soluble in Water. [1]
Stability Profile	Highly Hygroscopic. [1] [2] Unstable in alkaline solution. [1] Store at -20°C under inert atmosphere.

Formation Pathway & Mechanistic Insight

The formation of **APA Amoxicillin Amide** is a "dimerization" event that typically occurs during the semi-synthesis of Amoxicillin from 6-APA.[\[1\]](#) If unreacted 6-APA remains in the reaction vessel during the acylation step, or if Amoxicillin undergoes self-reaction under specific pH conditions, the free carboxylic acid of Amoxicillin can condense with the free amine of 6-APA.[\[1\]](#)

Visualization: Impurity Formation Pathway[\[4\]](#)



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Caption: Mechanistic pathway showing the condensation of Amoxicillin and residual 6-APA to form Impurity L.

Analytical Protocol: HPLC-UV Method

This protocol is designed to separate **APA Amoxicillin Amide** from the main Amoxicillin peak and other known impurities (e.g., Amoxicillin Diketopiperazine).[1]

4.1. Reagents and Materials[1][5]

- Reference Standard: **APA Amoxicillin Amide** (>95% purity).[1][6]
- Solvents: Acetonitrile (HPLC Grade), Potassium Dihydrogen Phosphate (AR Grade).[1]
- Water: Milli-Q or equivalent (18.2 MΩ[1]-cm).

4.2. Chromatographic Conditions

Parameter	Condition
Column	C18 (L1), 250 mm x 4.6 mm, 5 µm (e.g., Inertsil ODS-3 or equivalent)
Mobile Phase A	Buffer: 0.05M KH ₂ PO ₄ , adjusted to pH 5.0 with dilute KOH
Mobile Phase B	Acetonitrile : Buffer (90:10 v/v)
Flow Rate	1.0 mL/min
Detection	UV @ 254 nm
Column Temp	25°C
Injection Volume	20 µL

4.3. Gradient Program

Rationale: A gradient is required because Impurity L is significantly more hydrophobic than Amoxicillin due to the amide capping of the polar carboxyl/amine groups.[1]

Time (min)	Mobile Phase A (%)	Mobile Phase B (%)	Phase
0.0	98	2	Equilibration
5.0	98	2	Isocratic Hold (Amox elution)
25.0	60	40	Linear Gradient
30.0	60	40	Wash
31.0	98	2	Re-equilibration
40.0	98	2	End

4.4. Standard Preparation Protocol

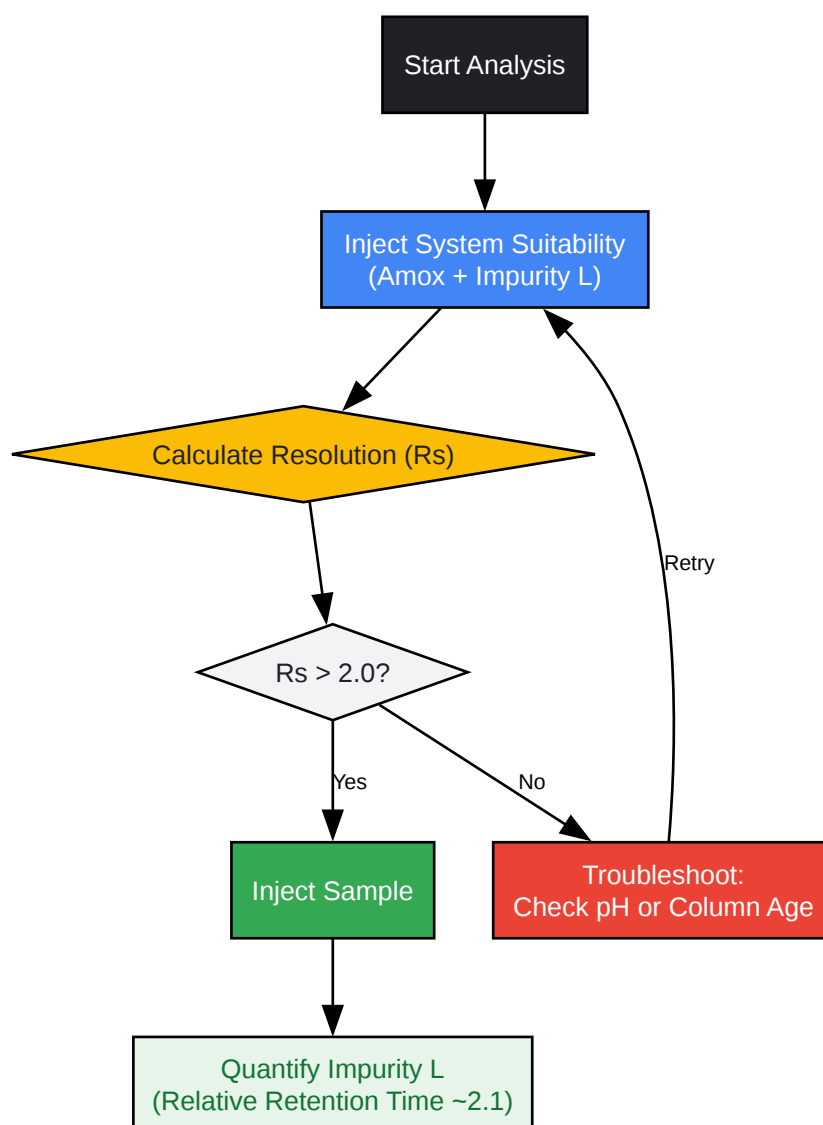
WARNING: APA Amoxicillin Amide is unstable in solution.[1] Prepare fresh immediately before use.

- Stock Solution: Accurately weigh 5 mg of **APA Amoxicillin Amide** Reference Standard into a 10 mL volumetric flask. Dissolve in 2 mL of Methanol (facilitates solubility) and dilute to volume with Mobile Phase A.
- System Suitability Solution: Mix Amoxicillin API (1 mg/mL) with the Stock Solution to achieve a final concentration of ~0.5% Impurity L relative to the API.

System Suitability & Data Analysis

To ensure the reliability of the analytical run, the following acceptance criteria must be met before releasing data.

Workflow Visualization: Analytical Logic



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Caption: Decision tree for HPLC analysis ensuring valid separation of Impurity L.

Acceptance Criteria:

- Resolution (Rs): > 2.0 between Amoxicillin peak and **APA Amoxicillin Amide** peak.
- Tailing Factor: < 2.0 for the Impurity L peak.^{[1][7]}
- Relative Retention Time (RRT): Impurity L typically elutes at RRT ~2.1 to 2.5 relative to Amoxicillin (depending on exact column chemistry).^[1]

Handling, Storage, and Stability

- Hygroscopicity: The reference standard absorbs atmospheric moisture rapidly, which alters the weighed mass and can hydrolyze the beta-lactam ring.^[1]
 - Protocol: Allow the vial to equilibrate to room temperature in a desiccator before opening. Weigh quickly in a low-humidity environment (<40% RH).^[1]
- Storage: Long-term storage at -20°C is mandatory.^[1]
- Solution Stability: Solutions in mobile phase should be injected within 4 hours of preparation. Do not store solutions overnight.

References

- European Pharmacopoeia (Ph.^{[1][3][8][7]} Eur.), 11th Edition.^[1] Monograph: Amoxicillin Trihydrate. Strasbourg: Council of Europe.^[1] [Link](#)^[1]
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- National Institutes of Health (NIH).[1] PubChem Compound Summary: Amoxicillin.[1] Bethesda, MD: National Library of Medicine.[1] [Link](#)

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